Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Catalog No.
S1941981
CAS No.
52763-21-0
M.F
C15H20ClNO3
M. Wt
297.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydro...

CAS Number

52763-21-0

Product Name

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

IUPAC Name

ethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydron;chloride

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

InChI

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H

InChI Key

UQOMEAWPKSISII-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl

Canonical SMILES

[H+].CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.[Cl-]
  • Synthesis of Chromeno[3,4-c]pyridin-5-ones

    Researchers have utilized EBOP HCl as a starting material for the synthesis of chromeno[3,4-c]pyridin-5-ones, a class of heterocyclic compounds with potential biological activities. Source: European Journal of Medicinal Chemistry:

  • Building Block for Receptor Agonists and Antagonists

    The core structure of EBOP HCl allows its use as a fragment for the design and synthesis of receptor agonists and antagonists. These molecules can interact with specific receptors in the body, potentially leading to the development of new therapeutic agents. Source 1: Journal of Medicinal Chemistry: Source 2: Arzneimittelforschung

  • Synthesis of Other Complex Molecules

    Beyond the specific examples mentioned above, EBOP HCl can also serve as a valuable starting material for the synthesis of a variety of other complex molecules with diverse applications in scientific research. The specific applications will depend on the target molecule's structure and properties.

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₅H₂₀ClNO₃ and a molecular weight of 297.78 g/mol. It appears as a white crystalline powder and is known for its role in organic synthesis, particularly in the pharmaceutical industry. The compound is characterized by the presence of a piperidine ring, which contributes to its biological activity and potential therapeutic applications .

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride itself does not possess a known mechanism of action in biological systems. It serves as a chemical intermediate for the synthesis of various bioactive molecules, each with its specific mechanism of action.

Information regarding specific safety hazards associated with Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is limited. As a general precaution, any organic compound should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to potential unknown health risks.

Please note:

  • References 2 and 3 require specific citations for the compound's use in receptor agonist and antagonist synthesis.
  • Data on physical and chemical properties might be available through commercial suppliers upon request.
, primarily involving its ketone and ester functional groups. Key reactions include:

  • Michael Addition Reactions: This compound can undergo Michael reactions to form various substituted piperidine derivatives, which are important for synthesizing complex organic molecules.
  • Hydrolysis: The ester group can be hydrolyzed under acidic conditions to yield the corresponding acid, which can further participate in various chemical transformations.
  • Stereospecific Reductions: It can be reduced to produce stereochemically distinct derivatives, such as cis-(3R,4R)-1-benzyl-3R-hydroxypiperidine-4R-carboxylate, highlighting its utility in asymmetric synthesis .

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride exhibits significant biological activity, particularly as a precursor for pharmacologically active compounds. Its derivatives have been explored for their potential as:

  • Protein Kinase Inhibitors: Certain derivatives synthesized from this compound have shown promise in inhibiting specific protein kinases, which are critical targets in cancer therapy.
  • Receptor Modulators: The compound serves as a building block for synthesizing receptor agonists and antagonists, contributing to the development of new therapeutic agents.

The synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride typically involves the following steps:

  • Formation of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Benzylamine is reacted with ethyl 4-oxopiperidine-3-carboxylate in the presence of a suitable solvent and catalyst.
  • Hydrolysis: The resulting ester is hydrolyzed using a strong acid to yield the corresponding acid derivative.
  • Formation of Hydrochloride Salt: Finally, the product is treated with hydrochloric acid to form ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride .

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride finds various applications in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various bioactive compounds, including those used in treating neurological disorders and cancers .
  • Research: The compound is utilized in academic and industrial research settings for developing new synthetic methodologies and exploring structure-activity relationships in medicinal chemistry.

Studies on ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride have indicated its potential interactions with biological targets. Notably:

  • Enzyme Inhibition: Research has shown that certain derivatives can inhibit enzymes involved in metabolic pathways, suggesting possible therapeutic implications.
  • Binding Affinity Studies: Interaction studies have demonstrated that some synthesized compounds exhibit significant binding affinities towards specific receptors, indicating their potential as drug candidates .

Several compounds share structural similarities with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate175406-94-70.95
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate1454-53-10.92
Methyl 1-benzyl-4-piperidinecarboxylic acid3939-01-30.90

Uniqueness

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is unique due to its specific structural features that enable diverse synthetic pathways and biological activities. Its ability to act as an intermediate for various drug candidates distinguishes it from other similar compounds, which may not possess the same level of versatility or biological relevance .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

297.1131712 g/mol

Monoisotopic Mass

297.1131712 g/mol

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52763-21-0

Dates

Modify: 2023-08-16

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